molecular formula C10H11NO2S B13337975 Rel-(1R,4R,5S)-1-(thiazol-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid

Rel-(1R,4R,5S)-1-(thiazol-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid

Cat. No.: B13337975
M. Wt: 209.27 g/mol
InChI Key: UQJRFGJNASFIBU-YNEQXMIYSA-N
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Description

Rel-(1R,4R,5S)-1-(thiazol-4-yl)bicyclo[211]hexane-5-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure and the presence of a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,4R,5S)-1-(thiazol-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the Thiazole Ring: The thiazole ring can be introduced via a cyclization reaction involving a thioamide and an α-haloketone.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,4R,5S)-1-(thiazol-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Electrophiles (e.g., halogens), nucleophiles (e.g., amines), solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

Rel-(1R,4R,5S)-1-(thiazol-4-yl)bicyclo[21

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of Rel-(1R,4R,5S)-1-(thiazol-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In medicinal applications, it may interact with cellular receptors or enzymes, modulating signaling pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Rel-(1R,4R,5S)-1-(thiazol-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid can be compared with other similar compounds, such as:

    Rel-(1R,4R,5S)-1-(thiazol-4-yl)bicyclo[2.1.1]hexane-5-methanol: Similar bicyclic structure with a methanol group instead of a carboxylic acid group.

    Rel-(1R,4R,5S)-1-(thiazol-4-yl)bicyclo[2.1.1]hexane-5-amine: Contains an amine group instead of a carboxylic acid group.

    Rel-(1R,4R,5S)-1-(thiazol-4-yl)bicyclo[2.1.1]hexane-5-nitrile: Features a nitrile group in place of the carboxylic acid group.

The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which may confer distinct reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C10H11NO2S

Molecular Weight

209.27 g/mol

IUPAC Name

(1R,4R,5S)-1-(1,3-thiazol-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid

InChI

InChI=1S/C10H11NO2S/c12-9(13)8-6-1-2-10(8,3-6)7-4-14-5-11-7/h4-6,8H,1-3H2,(H,12,13)/t6-,8-,10+/m1/s1

InChI Key

UQJRFGJNASFIBU-YNEQXMIYSA-N

Isomeric SMILES

C1C[C@]2(C[C@@H]1[C@@H]2C(=O)O)C3=CSC=N3

Canonical SMILES

C1CC2(CC1C2C(=O)O)C3=CSC=N3

Origin of Product

United States

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